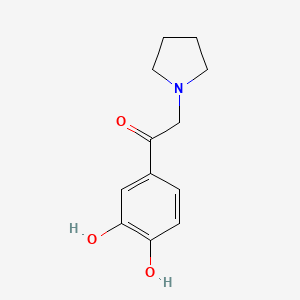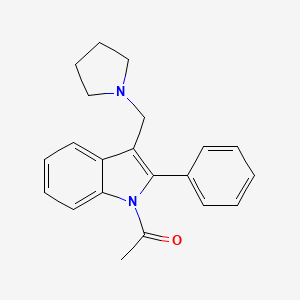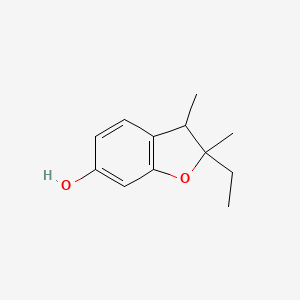
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzofuran core with ethyl and methyl substitutions, which may influence its chemical behavior and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized through Friedel-Crafts alkylation followed by cyclization and reduction steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are often employed. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the desired specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the benzofuran ring can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anti-inflammatory properties, are of interest for developing new therapeutic agents.
Medicine: Research into its pharmacological effects could lead to new drug candidates for treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, altering their activity, and thereby influencing cellular processes. Detailed studies on its binding affinities and pathway interactions are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
2,3-Dimethylbenzofuran: Lacks the ethyl and hydroxyl groups, which may result in different chemical and biological properties.
2-Ethylbenzofuran: Similar structure but without the additional methyl groups, potentially affecting its reactivity and applications.
6-Hydroxybenzofuran: Contains a hydroxyl group but lacks the ethyl and methyl substitutions, leading to different solubility and reactivity profiles.
Uniqueness: 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the hydroxyl group, provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Further research into its properties and mechanisms will continue to uncover new uses and benefits of this intriguing compound.
Propriétés
Numéro CAS |
113168-16-4 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-ethyl-2,3-dimethyl-3H-1-benzofuran-6-ol |
InChI |
InChI=1S/C12H16O2/c1-4-12(3)8(2)10-6-5-9(13)7-11(10)14-12/h5-8,13H,4H2,1-3H3 |
Clé InChI |
GQDDVASITLWJIU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(C2=C(O1)C=C(C=C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)

![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
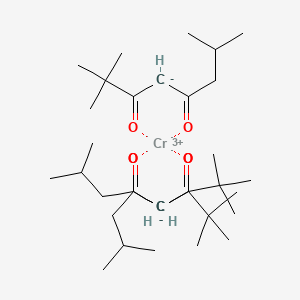
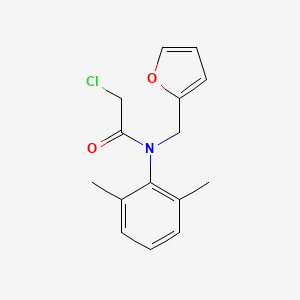

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

